PIM Kinase Pan-Inhibition: 4-Substituted Scaffold Delivers Sub-15 nM Potency Across PIM1, PIM2, and PIM3
The 4-(pyrrolidin-3-yloxy)pyridine scaffold constitutes the key structural feature of Compound 1s, a pan-PIM kinase inhibitor developed by structure-based design at Sanofi. In a biochemical enzymatic assay, Compound 1s inhibited PIM1, PIM2, and PIM3 with IC₅₀ values of 5 nM, 14 nM, and 2 nM respectively, as confirmed by the co-crystal structure in PIM1 (PDB 4XHK) resolved at 1.9 Å [1]. In contrast, the 3-substituted regioisomer 3-(pyrrolidin-3-yloxy)pyridine is not associated with PIM kinase inhibition in the primary literature but is instead reported as a FabI inhibitor scaffold, demonstrating how the substitution position redirects the entire biological target profile [2]. The 2-substituted regioisomer lacks comparable crystallographically validated kinase engagement data in public-domain structural databases.
| Evidence Dimension | Kinase inhibitory potency (IC₅₀) and target engagement validation |
|---|---|
| Target Compound Data | 4-substituted scaffold (Compound 1s): PIM1 IC₅₀ = 5 nM, PIM2 IC₅₀ = 14 nM, PIM3 IC₅₀ = 2 nM; co-crystal structure PDB 4XHK at 1.9 Å |
| Comparator Or Baseline | 3-substituted regioisomer (3-(pyrrolidin-3-yloxy)pyridine): no PIM kinase activity reported; alternative target FabI with IC₅₀ data not publicly disclosed for the parent scaffold |
| Quantified Difference | 4-substitution enables low-nanomolar pan-PIM inhibition; 3-substitution redirects target selectivity to FabI (bacterial enoyl-ACP reductase). Difference in primary target class: kinase vs. oxidoreductase. |
| Conditions | Biochemical enzymatic assay, recombinant human PIM1/2/3 kinases; X-ray crystallography with PIM1 at 1.9 Å resolution |
Why This Matters
This is the strongest available evidence differentiating the 4-substituted scaffold from its 2- and 3-substituted regioisomers: only the 4-substitution pattern has been validated in a co-crystal structure with pan-PIM potency, directly informing medicinal chemistry program selection.
- [1] Ishchenko, A., Zhang, L., Le Brazidec, J.Y., et al. Structure-based design of low-nanomolar PIM kinase inhibitors. Bioorg. Med. Chem. Lett., 2015, 25, 474–480. PDB 4XHK: PIM1 in complex with Compound 1s, resolution 1.9 Å, DOI: 10.2210/pdb4xhk/pdb. View Source
- [2] BindingDB. CHEMBL273218: 3-(Pyrrolidin-3-yloxy)-pyridine enzyme inhibition data. BDBM50088442. View Source
